molecular formula C5H4N4OS B146167 2-Thioxanthine CAS No. 2487-40-3

2-Thioxanthine

Cat. No. B146167
Key on ui cas rn: 2487-40-3
M. Wt: 168.18 g/mol
InChI Key: XNHFAGRBSMMFKL-UHFFFAOYSA-N
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Patent
US06319928B1

Procedure details

8.41 g (21 mmoles) of 2-thioxanthine are refluxed with 5.60 (25.2 mmoles) of phosphorus pentasulfide in 80 ml of pyridine. After 5.5 hours 27.7 ml (55.4 mmoles) of 2N NaOH were added at 5-10° C. The solid was filtered off and washed with pyridine. The filtrate was evaporated in vacuo to dryness, the residue is suspended in 200 ml of water with little tetrahydrofuran (THF) for crystllization, the suspension is concentrated and the solid at pH 8 collected and washed. Redissolution in 100 ml of 0.5 N NaOH, treatment with charcoal (20%), filtration and acidification to pH 6 yielded the solid crude dithioxanthine 7.84 g (89.6%). Crystallization from chloroform and suspension in hot methanol gave 5.31 g (60.7%) of dithioxanthine with mp 241-3° C. The mother liquors were combined (2.36 g) and filtered with chloroform through 60 g of silicagel in a column: 1.73 g (19.8%) were isolated as a second crop.
Quantity
8.41 g
Type
reactant
Reaction Step One
[Compound]
Name
5.60
Quantity
25.2 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
27.7 mL
Type
reactant
Reaction Step Two
Yield
89.6%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:10](=O)[C:9]2[NH:8][CH:7]=[N:6][C:5]=2[NH:4][C:2]1=[S:3].P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:13].[OH-].[Na+]>N1C=CC=CC=1>[NH:1]1[C:10](=[S:13])[C:9]2[NH:8][CH:7]=[N:6][C:5]=2[NH:4][C:2]1=[S:3] |f:2.3|

Inputs

Step One
Name
Quantity
8.41 g
Type
reactant
Smiles
N1C(=S)NC=2N=CNC2C1=O
Name
5.60
Quantity
25.2 mmol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
Name
Quantity
80 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
27.7 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with pyridine
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo to dryness
CONCENTRATION
Type
CONCENTRATION
Details
the suspension is concentrated
CUSTOM
Type
CUSTOM
Details
the solid at pH 8 collected
WASH
Type
WASH
Details
washed
FILTRATION
Type
FILTRATION
Details
Redissolution in 100 ml of 0.5 N NaOH, treatment with charcoal (20%), filtration and acidification to pH 6

Outcomes

Product
Name
Type
product
Smiles
N1C(=S)NC=2N=CNC2C1=S
Measurements
Type Value Analysis
AMOUNT: MASS 7.84 g
YIELD: PERCENTYIELD 89.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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